molecular formula C5H6N2S B2992762 1H-pyrrole-3-carbothioamide CAS No. 90980-16-8

1H-pyrrole-3-carbothioamide

Cat. No.: B2992762
CAS No.: 90980-16-8
M. Wt: 126.18
InChI Key: UFTWMKYNRHJPES-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbothioamide (CAS Number: 90980-16-8) is a pyrrole-based carbothioamide compound of interest in medicinal chemistry and anticancer research. The molecular formula is C5H6N2S, with a molecular weight of 126.18 g/mol . The pyrrole ring is a privileged scaffold in drug design, and its integration with a carbothioamide group creates a structure that is valuable for developing new biologically active molecules . Scientific research into related carbothioamide compounds highlights their significant potential. For instance, pyrazoline derivatives containing a carbothioamide functional group have demonstrated promising anticancer activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines, with studies suggesting that their mechanism of action may involve binding to DNA . Furthermore, heteroarylcarbothioamide derivatives have been investigated as dual inhibitors of HIV-1 reverse transcriptase functions, indicating the broader applicability of this chemical motif in antiviral drug discovery . This product is intended for research purposes as a chemical reference standard or building block in the synthesis and development of novel therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWMKYNRHJPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Significance of the Pyrrole Heterocycle in Organic Chemistry

The pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry, a field that studies cyclic compounds containing atoms of at least two different elements. britannica.comlibretexts.org It is a five-membered aromatic ring composed of four carbon atoms and one nitrogen atom. britannica.comnumberanalytics.comwikipedia.org This structure was first identified in 1834 by the German chemist Friedrich August Runge. numberanalytics.com The aromaticity of the pyrrole ring, a result of the six pi electrons in its planar structure, imparts it with significant stability. libretexts.orgnumberanalytics.com

Pyrrole and its derivatives are not merely laboratory curiosities; they are integral to many biologically significant molecules. numberanalytics.comnumberanalytics.com The pyrrole ring system is a fundamental component of natural products such as heme, the iron-containing compound in hemoglobin responsible for oxygen transport, and chlorophyll, the pigment essential for photosynthesis. britannica.comnumberanalytics.com Furthermore, this heterocyclic motif is found in various alkaloids and is a key structural element in numerous pharmaceuticals and agrochemicals. britannica.comnumberanalytics.comresearchgate.net The versatility of the pyrrole ring allows it to undergo a wide range of chemical reactions, making it a valuable starting material for the synthesis of more complex molecules. numberanalytics.com

Structural and Functional Importance of the Carbothioamide Moiety

The carbothioamide group, also known as a thioamide group, is a functional group with the general structure R-CS-NR'R''. It is an analog of an amide group where the oxygen atom has been replaced by a sulfur atom. This substitution has profound effects on the electronic and steric properties of the moiety, which in turn influences its chemical reactivity and biological activity. tandfonline.comontosight.ai

In the context of medicinal chemistry and drug design, the carbothioamide moiety is of considerable interest. tandfonline.comontosight.ai Its inclusion in a molecule can enhance biological activity by interacting with various biological targets like enzymes and receptors. ontosight.aiontosight.ai The thioamide group can act as a bioisostere for the amide bond, offering increased stability against enzymatic degradation. tandfonline.com Furthermore, thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. tandfonline.comontosight.aiontosight.ai The ability of the carbothioamide group to act as a hydrogen bond donor and acceptor, along with its unique electronic properties, makes it a valuable tool for medicinal chemists seeking to develop new therapeutic agents. tandfonline.com

Overview of Research Trajectories for 1h Pyrrole 3 Carbothioamide Systems

Classical and Established Synthetic Approaches

Traditional methods for synthesizing pyrrole carbothioamides often rely on multi-step sequences, including the construction of the pyrrole ring followed by functional group manipulation or the use of specific precursors that lead to the desired structure.

A common strategy for synthesizing carbothioamide derivatives involves the condensation of a suitable carbonyl compound with thiosemicarbazide (B42300) or its derivatives. scialert.netnih.gov For instance, pyrazoline derivatives bearing a carbothioamide group are synthesized through the cyclization of chalcones with thiosemicarbazide in glacial acetic acid under reflux. nih.gov This approach can be adapted for pyrrole systems.

In one documented method, 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl)dicarbonyl]dihydrazine carbothioamide was prepared by refluxing a precursor molecule with thiosemicarbazide in ethanol, with a few drops of DMSO, for 7 hours. scialert.net The reaction mixture was then poured into crushed ice, and the resulting precipitate was collected and recrystallized. scialert.net Another example involves the reaction of 2,4-dimethyl-5-formyl-pyrrole-3-ethyl formate (B1220265) with 4-phenyl thiosemicarbazide in dehydrated alcohol at 75°C for 3 hours to produce a pyrrole thiosemicarbazone ligand. google.com

These condensation reactions provide a direct route to the carbothioamide functionality, leveraging the reactivity of the thiosemicarbazide nucleophile.

Table 1: Examples of Condensation Reactions with Thiosemicarbazide

Starting Material Reagent Solvent Conditions Product Yield Reference
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derived dihydrazide Thiosemicarbazide Ethanol/DMSO Reflux, 7h 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl)dicarbonyl]dihydrazine carbothioamide Not specified scialert.net
Chalcones Thiosemicarbazide Glacial Acetic Acid Reflux, 4-6h Pyrazoline-1-carbothioamide derivatives 76-80% nih.govacs.org
2,4-dimethyl-5-formyl-pyrrole-3-ethyl formate 4-phenyl thiosemicarbazide Dehydrated Alcohol Reflux, 3h (75°C) Pyrrole thiosemicarbazone ligand 68% google.com
(E)-3-(thiophen-2yl)-1-(pyridin-3-yl)prop-2-en-1-one 4-thiosemicarbazide Ethanol Reflux, 18h (with NaOH) 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Not specified ajgreenchem.com

Hydrazinolysis serves as a key step in the synthesis of certain pyrrole carbothioamide precursors. scialert.netresearchgate.net This method typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be further functionalized. For example, the synthesis of 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl)dicarbonyl]dihydrazine carbothioamide begins with a hydrazinolysis step. scialert.netresearchgate.net Similarly, novel pyrrole-based hydrazides have been synthesized by reacting the ethyl ester of an N-pyrrolylcarboxylic acid with an excess of hydrazine hydrate in absolute ethanol. mdpi.com This reaction can be performed under conventional heating or using microwave irradiation, with the latter significantly reducing reaction times from 96 hours to just 1 hour. mdpi.com

While not a direct route to the carbothioamide, hydrazinolysis provides a crucial intermediate that can be subsequently reacted with a thiocarbonyl source.

A versatile and widely employed strategy involves the initial construction of the pyrrole ring, followed by the introduction or modification of a functional group to form the carbothioamide.

One of the most common methods for this functionalization is the thionation of a corresponding pyrrole-3-carboxamide. This conversion is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous solvent such as toluene (B28343) or xylene under reflux conditions. The reaction of O-alkyl 2-pyrrole carboxylates with Lawesson's reagent at elevated temperatures yields the corresponding thionoesters. rsc.orgnih.gov

Another approach starts with a pyrrole-3-carbonitrile. The nitrile group can be converted to the carbothioamide. For instance, 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles can be synthesized and then further reacted to introduce other functionalities. researchgate.net The synthesis of pyrrole-2-carbonitrile (B156044) itself can be achieved through a modified Vilsmeier-Haack reaction on pyrrole. cdnsciencepub.com

The initial pyrrole ring can be formed through various classical methods such as the Paal-Knorr, Hantzsch, or Knorr syntheses. nih.govontosight.ai For example, the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with an amine, is a well-established method for creating substituted pyrroles that can then be functionalized. mdpi.com

Table 2: Thionation of Pyrrole Carboxamides and Esters

Substrate Thionating Agent Solvent Conditions Product Yield Reference
3-(1H-pyrrol-1-yl)benzene-1-carboxamide Lawesson's reagent Toluene or Xylene Reflux, 6-12h 3-(1H-pyrrol-1-yl)benzene-1-carbothioamide >70%
Ethyl 2-pyrrole carboxylates Lawesson's reagent Not specified Elevated Temp. Ethyl 2-pyrrole thionoesters Moderate to good rsc.orgnih.gov
Diester 33a Crystalline P₂S₅·2C₅H₅N Acetonitrile Reflux, 1h Methyl 5-mercapto-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate 81% google.comgoogle.com

Modern and Mechanistically Driven Synthetic Innovations

Recent advancements in synthetic chemistry have introduced more efficient and sophisticated methods for the construction of pyrrole carbothioamides, focusing on improving reaction conditions, yields, and atom economy.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrrole derivatives. nih.govsyrris.comnih.govrichmond.edu This technology offers advantages such as high efficiency, cost-effectiveness, and environmental friendliness. syrris.com A one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. nih.govsyrris.comnih.govsyrris.jp The HBr generated as a byproduct in this Hantzsch-type reaction is utilized in situ to hydrolyze the tert-butyl esters, leading directly to the carboxylic acid. nih.govsyrris.comsyrris.jp This acid can then be converted to the corresponding carboxamide and subsequently to the carbothioamide in a continuous process without isolating intermediates. nih.govsyrris.comnih.gov This approach significantly accelerates the synthesis of libraries of druglike structures. syrris.com

Catalytic methods are increasingly being used for the efficient synthesis of pyrrole derivatives. A non-traditional approach for the synthesis of pyrrole carboxamides from pyrrole carboxaldehydes involves oxidative amidation using catalytic amounts of nBu₄NI and TBHP as an oxidant. rsc.org This method is operationally simple and provides access to various pyrrole carboxamides in good to excellent yields under mild conditions. rsc.org The mechanism is believed to involve pyrrole acyl radicals. rsc.org While this method directly produces carboxamides, these can be subsequently thionated to yield the desired carbothioamides.

Furthermore, catalytic systems are being developed for the initial pyrrole ring formation. A sequential multicomponent synthesis of highly substituted pyrrole-3-carboxaldehydes has been developed under metal-free conditions using proline as a catalyst. rsc.org Copper-catalyzed cyclization reactions have also been employed in the synthesis of pyrrole-2-carboxylates and -carboxamides. nih.gov These catalytic approaches offer milder reaction conditions and greater functional group tolerance, paving the way for more efficient syntheses of complex pyrrole structures that are precursors to carbothioamides.

Strategic Derivatization of the this compound Core

The inherent reactivity of the pyrrole ring and the carbothioamide group provides multiple avenues for structural modification. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

N-Substitution and Ring Functionalization Strategies

The pyrrole nitrogen and the carbon atoms of the heterocyclic ring are primary sites for introducing chemical diversity. Various synthetic strategies have been developed to functionalize these positions, leading to a wide array of derivatives.

One prominent strategy involves the N-substitution of the pyrrole ring. This is often achieved by reacting the N-H of the pyrrole with a variety of electrophiles. For instance, in the synthesis of 2-aryl-1H-pyrrole-3-carboxamides, a related scaffold, the pyrrole nitrogen can be functionalized with arylsulfonyl chlorides in the presence of a phosphazene base. nih.govacs.org This approach allows for the introduction of a second hydrophobic site linked to the central core by a sulfonyl group. nih.govacs.org

Furthermore, the pyrrole ring itself can be functionalized at various carbon positions. In the synthesis of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives, the 2-position of the pyrrole ring is modified with various substituted amino groups. nih.gov This highlights the versatility of the pyrrole scaffold in accommodating a range of substituents. The introduction of a fluorine atom at the 2-phenyl fragment is another example of ring functionalization aimed at modulating the properties of the final compound. nih.gov

The following interactive data table summarizes representative examples of N-substitution and ring functionalization strategies for the this compound and related carboxamide cores.

Starting Material CorePosition of FunctionalizationReagents and ConditionsResulting Functional Group/SubstituentReference
2-Aryl-1H-pyrrole-3-carboxamideN-1 of pyrroleArylsulfonyl chlorides, phosphazene base (P1-t-Bu-tris(tetramethylene))Arylsulfonyl group nih.govacs.org
This compoundC-2 of pyrrole(Substituted-amino) groupsSubstituted amino groups nih.gov
2-Phenyl-1H-pyrrole-3-carboxamide2-Phenyl fragmentFluorinating agentsFluorine atom nih.gov

Scaffold Diversity Generation via Carbothioamide Modification

The carbothioamide group is a versatile functional handle that can be chemically transformed into a variety of other functional groups and heterocyclic systems, thereby generating significant scaffold diversity.

A common modification is the S-alkylation of the carbothioamide group. This reaction typically involves treating the thioamide with an alkyl halide in the presence of a base. The resulting thioimidate intermediate can then undergo further reactions. For example, S-alkylation of a 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol, a related thioamide-containing heterocycle, with various halogenated alkanes has been reported to yield a series of S-alkylated derivatives. dergipark.org.tr

Another powerful strategy for scaffold diversification is the cyclocondensation of the carbothioamide with bifunctional electrophiles. A notable example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. The reaction of a hydrazinecarbothioamide derivative with ethyl 2-bromoacetate has been shown to produce a thiazolidinone derivative, demonstrating the utility of this approach in constructing new heterocyclic rings fused or attached to the parent scaffold. ekb.eg

Furthermore, the carbothioamide group can be reduced to the corresponding amine. This transformation can be achieved using various reducing agents and provides a direct route to aminomethyl-pyrrole derivatives. While specific examples for this compound are not extensively documented, the reduction of thioamides to amines is a well-established transformation in organic synthesis.

The following interactive data table provides an overview of these modification strategies.

Starting Material CoreReaction TypeReagents and ConditionsResulting Scaffold/Functional GroupReference
1,2,4-Triazole-3-thiol (thioamide analog)S-AlkylationHalogenated alkanes, baseS-Alkyl thioether dergipark.org.tr
HydrazinecarbothioamideCyclocondensationEthyl 2-bromoacetate, sodium acetate, ethanol, refluxThiazolidinone ring ekb.eg
Thioamide (general)ReductionReducing agents (e.g., metal hydrides)Amine

Ligand Design and Metal Binding Motifs

The design of ligands based on this compound leverages the distinct properties of its two primary functional groups: the thioamide group and the pyrrole ring. The interplay between these groups dictates the ligand's coordination behavior and the ultimate geometry of the metal complexes.

The thioamide group (-C(=S)NH₂) is a critical component in the coordination of this compound to metal ions. This group typically acts as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms. nih.govjournalofchemistry.orglew.ro This N,S-chelation forms a stable four-membered ring with the metal ion. journalofchemistry.org The affinity of thioamides for certain metals and their ability to act as chelators are well-documented. nih.gov

The formation of N,S-bidentate coordination is supported by spectroscopic data. Upon complexation, infrared (IR) spectra show shifts in the characteristic thioamide bands, indicating the involvement of both the nitrogen and sulfur atoms in bonding. journalofchemistry.orglew.roscispace.com Specifically, changes in the bands associated with ν(C=S) and ν(N-H) vibrations confirm this chelation mode. scispace.com While bidentate coordination is most common, the possibility of monodentate coordination, likely through the "harder" nitrogen donor or the "softer" sulfur donor depending on the metal ion's properties, cannot be entirely excluded under specific conditions, although it is less frequently observed.

The pyrrole ring offers another potential coordination site through its nitrogen atom. The basicity of the pyrrole nitrogen is low compared to amines because the nitrogen's lone pair of electrons is delocalized within the aromatic π-system. atamanchemicals.com However, the pyrrole nitrogen can still participate in coordination, often after deprotonation by a strong base. wikipedia.org This deprotonation results in a pyrrolide anion, which is a more effective nucleophile.

In the context of this compound, the pyrrole nitrogen can act as a coordination site, which can significantly influence the structure of the resulting metal complex. Coordination involving the pyrrole nitrogen can lead to the formation of five-membered chelate rings when combined with the thioamide group's nitrogen atom. researchgate.net Studies on related pyrrole-based ligands have shown that pyrrole-nitrogen coordination can effectively modulate the electronic structure of the metal center. acs.orgbohrium.comnih.gov This interaction can lead to the formation of polynuclear or polymeric structures where the pyrrole moiety bridges two different metal centers. The specific coordination mode is often dependent on the metal ion, the solvent, and the presence of other ligands in the coordination sphere. wikipedia.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

A variety of transition metal complexes have been synthesized using ligands containing the thioamide group, often in conjunction with other heterocyclic rings. lew.ro The general method for preparing these complexes involves mixing ethanolic solutions of the ligand and the corresponding metal chloride in a specific molar ratio and refluxing the mixture for several hours. scispace.com

While specific studies on unsubstituted this compound are limited, research on substituted derivatives provides significant insight. For instance, a series of pyrrole-coupled carbothioamide derivatives have been synthesized and characterized. biointerfaceresearch.com Similarly, libraries of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives have been prepared to explore their biological activities. nih.gov These studies demonstrate the versatility of the pyrrole-thioamide scaffold in forming stable complexes with a range of transition metals.

Table 1: Examples of Synthesized Transition Metal Complexes with Thioamide-Containing Ligands
Metal IonLigand TypeGeneral Synthetic ApproachReference
Fe(II), Co(II), Ni(II), Pd(II), Zn(II), Cd(II), Cu(I)3-N-dibenzofuryl-thioureaReaction of the thioamide ligand with the respective metal chloride. lew.ro
Hg(I)Heterocyclic ThioamidesReaction with mercury(I) salts. journalofchemistry.org
Fe(II), Co(II), Ni(II), Cu(II)3-thionicotinoylaminodibenzofuranMixing ethanolic solutions of the ligand and metal chloride (2:1 molar ratio) and refluxing. scispace.com
Cu(II), Co(II)2,5-dicarbothioamidopyrrolesReaction of the ligand with Cu(II) or Co(II) salts. nih.gov
Co(II), Ni(II), Cu(II), Zn(II)5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideCondensation of a chalcone (B49325) with thiosemicarbazide followed by complexation with metal salts. ajgreenchem.com

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes. For complexes of ligands similar to this compound, crystallographic studies have provided invaluable information about coordination geometries.

Studies on palladium(II) and gold(III) complexes with related pyrrole thioamide ligands have confirmed that the ligand coordinates through the deprotonated pyrrole nitrogen and the sulfur atom of the thioamide group, forming five-membered chelate rings. researchgate.net In another example involving 2,5-dicarbothioamidopyrrole ligands and copper(II), X-ray analysis revealed a planar S,N,S' coordination. nih.gov Depending on the metal and other ligands present, various geometries can be achieved, including square planar, square-based pyramidal, tetrahedral, and piano-stool geometries. researchgate.netnih.gov

Table 2: Crystallographic Data for Related Pyrrole Thioamide Metal Complexes
ComplexMetal CenterCoordination GeometryKey Structural FeatureReference
Cu(II) complex of N2,N5-dibutyl-3,4-diphenyl-1H-pyrrole-2,5-bis(carbothioamide)Cu(II)Square PlanarPlanar S,N,S' coordination from the two thioamide groups. nih.gov
Co(II)/Co(III) complex of N2,N5,3,4-tetraphenyl-1H-pyrrole-2,5-bis(carbothioamide)Co(II)/Co(III)Not specifiedCo-crystallisation of a mixed-valence complex. nih.gov
Au(III) complex of a pyrrole thioamideAu(III)Not specifiedCoordination via deprotonated pyrrole nitrogen and thioamide sulfur (five-membered chelate ring). researchgate.net
Ru(II) arene complexRu(II)Piano-stoolN,S-chelation from the thioamide ligand forming a six-membered metallacycle. researchgate.net

Spectroscopic Signatures and Electronic Properties of Complexes

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the formation and structure of metal complexes in solution and the solid state. The electronic properties of the complexes can be probed using UV-Visible spectroscopy.

Upon coordination of a thioamide-containing ligand to a metal ion, significant changes are observed in its IR spectrum. The four characteristic thioamide bands, typically found between 1600 cm⁻¹ and 600 cm⁻¹, are perturbed. lew.roscispace.com A red shift in thioamide bands I, III, and IV, and a blue shift in thioamide band II are indicative of coordination through both the nitrogen and sulfur atoms. journalofchemistry.org Furthermore, the appearance of new bands in the far-IR region (e.g., 415-430 cm⁻¹) can be assigned to the metal-nitrogen (νM-N) stretching vibrations, providing direct evidence of coordination. scispace.com

¹H and ¹³C NMR spectroscopy also provide valuable information. In the ¹H-NMR spectrum of a ligand, the signal corresponding to the -NH- proton of the thioamide group shifts upon complexation, indicating the involvement of the nitrogen atom in bonding. scispace.com Similarly, in the ¹³C-NMR spectrum, the signal for the thione carbon (C=S) is shifted, confirming the participation of the sulfur atom in the coordination. scispace.com

Table 3: Key Spectroscopic Changes Upon Complexation of Thioamide Ligands
Spectroscopic TechniqueObserved ChangeInterpretationReference
Infrared (IR)Shifts in the four characteristic thioamide bands.Confirmation of N,S bidentate coordination. lew.roscispace.com
Infrared (IR)Appearance of new bands in the 415-430 cm⁻¹ region.Assignment to M-N stretching vibrations. scispace.com
¹H-NMRShift in the signal for the -NH- proton.Indicates participation of the thioamide nitrogen in coordination. scispace.com
¹³C-NMRShift in the signal for the thione (C=S) carbon.Confirms involvement of the thioamide sulfur in coordination. scispace.comajgreenchem.com
UV-VisibleAppearance of strong absorption bands (30310-31255 cm⁻¹).Attributed to charge transfer transitions within the coordinated ligand. journalofchemistry.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy of Metal Adducts

Specific IR and UV-Vis spectroscopic data for metal adducts of this compound are not available in the reviewed scientific literature. Analysis of changes in vibrational frequencies (such as ν(N-H) and ν(C=S)) and shifts in electronic absorption bands upon complexation, which would confirm the coordination mode, has not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Published ¹H and ¹³C NMR spectroscopic studies on the metal complexes of this compound could not be found. Such studies are crucial for elucidating the structure of complexes in solution by observing the chemical shift changes of the pyrrole and thioamide protons and carbons upon coordination to a metal center. This information remains unreported.

Chelation Behavior and Solution-Phase Dynamics

There is no available research detailing the chelation behavior or the solution-phase dynamics of this compound with metal ions. Information regarding its potential donor atoms (e.g., the pyrrole nitrogen and the thioamide sulfur), the stability of its metal complexes in solution, and possible tautomeric equilibria upon coordination has not been documented.

Advanced Computational and Theoretical Investigations of 1h Pyrrole 3 Carbothioamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties and reactivity. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within a molecule, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ijcce.ac.ir DFT has proven to be a reliable approach for predicting the geometric and electronic properties of molecules, including those with pyrrole (B145914) and carbothioamide moieties. Calculations are often performed using specific functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311G(d,p) to ensure accuracy. ijcce.ac.ir

Due to the limited availability of direct computational studies on 1H-pyrrole-3-carbothioamide, the data presented in the following subsections are based on a closely related analogue, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , to provide illustrative insights. The primary structural difference is the replacement of the thioamide group (-CSNH2) with a carboxamide group (-CONH2) and the presence of benzyl (B1604629) and formyl substituents. These differences will influence the absolute values of calculated parameters, but the general principles and qualitative findings remain highly relevant for understanding the electronic behavior of the this compound core structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the analogue, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, DFT calculations reveal the distribution and energies of these key orbitals. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. The energy gap provides a quantitative measure of the molecule's stability.

FMO Analysis Data for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

ParameterEnergy (eV)
EHOMO-6.52
ELUMO-2.54
Energy Gap (ΔE)3.98

Data derived from a DFT/B3LYP study on a structural analogue. ijcce.ac.ir

The relatively moderate energy gap for the analogue suggests significant charge transfer interactions can occur within the molecule, indicating good electronic activity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas with positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.

In a molecule like this compound, the MEP map would be expected to show negative potential around the electronegative sulfur and nitrogen atoms of the carbothioamide group, as well as the nitrogen within the pyrrole ring. These sites represent the most likely points for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the N-H protons of the pyrrole and the amide group, would exhibit positive electrostatic potential, making them sites for nucleophilic interaction. The MEP analysis thus provides a clear, visual guide to the reactive sites of the molecule.

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, typically those with significant intramolecular charge transfer from an electron donor to an electron acceptor group connected by a π-conjugated system, are promising NLO candidates. nih.govscirp.org

The pyrrole ring can act as a π-electron donor, and when combined with an electron-withdrawing group like carbothioamide, it can give rise to NLO properties. Computational DFT methods are effective in predicting these properties. For the analogue 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the calculated values indicate a significant NLO response. The total molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are key parameters.

Calculated NLO Properties for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

ParameterCalculated Value
Dipole Moment (μ)3.58 Debye
Mean Polarizability (α)-2.611 x 10-23 esu
First Hyperpolarizability (β)1.53 x 10-30 esu

Data derived from a DFT/B3LYP study on a structural analogue. ijcce.ac.ir

The non-zero value of the first hyperpolarizability suggests that this class of molecules could be a good candidate for the development of NLO materials.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms and the bonds between them. researchgate.net This theory is particularly powerful for characterizing both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net AIM analysis identifies critical points in the electron density (ρ) and uses the properties of these points, specifically bond critical points (BCPs), to describe the nature of atomic interactions.

The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP are indicative of the interaction type. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and the Laplacian are small and positive. By analyzing the BCPs in a dimer or crystal structure of this compound, one could precisely characterize the strength and nature of intermolecular hydrogen bonds, such as those involving the N-H groups of the pyrrole and thioamide, and the sulfur atom. This allows for a detailed understanding of the forces governing the supramolecular assembly of the compound.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of bonding within a molecule. wisc.eduwikipedia.org It analyzes the wavefunction to identify localized orbitals corresponding to core electrons, lone pairs, and bonds. A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through second-order perturbation theory. nih.gov It calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electron delocalization.

Selected NBO Analysis Data for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N13π(C11-C12)36.41
π(C3-C4)π(C1-C2)22.15
π(C1-C2)π*(N13-C5)18.77

Data derived from a DFT/B3LYP study on a structural analogue, illustrating key intramolecular charge transfer interactions. ijcce.ac.ir

These interactions are crucial for understanding the electronic communication between the pyrrole ring and the substituent, which underpins many of the molecule's chemical and physical properties.

Thermodynamic and Mechanistic Pathway Predictions

The thermodynamic properties and reaction pathways of pyrrole-containing compounds are of significant interest in understanding their synthesis and reactivity. While specific thermodynamic data for this compound is not extensively documented in dedicated studies, the principles can be inferred from computational studies on analogous structures, such as pyrrolecarboxaldehyde isomers nih.gov.

Thermodynamic Stability: Computational methods, particularly density functional theory (DFT), are employed to predict the thermodynamic stability of different conformations and isomers of pyrrole derivatives. These calculations can determine key parameters such as the standard enthalpies of formation in the gaseous phase nih.gov. For instance, studies on pyrrolecarboxaldehydes have shown that the position of the substituent on the pyrrole ring significantly influences the molecule's stability nih.gov. Similar principles would apply to this compound, where the carbothioamide group at the 3-position dictates its electronic and steric properties. The stability of the molecule is also influenced by the planarity of the pyrrole ring and the orientation of the carbothioamide substituent.

Mechanistic Pathways: Understanding the mechanistic pathways for the synthesis and reactions of this compound is essential for optimizing its production and predicting its chemical behavior. Computational studies can elucidate reaction mechanisms by mapping the potential energy surface and identifying transition states. For example, the synthesis of substituted pyrroles can proceed through various reaction pathways, and computational modeling can help identify the most energetically favorable route researchgate.net. Mechanistic predictions often involve calculating the activation energies of different steps in a proposed reaction sequence, thereby providing insights into reaction kinetics and potential side products.

Computational Method Application in Thermodynamic and Mechanistic Predictions Key Parameters Calculated
Density Functional Theory (DFT)Calculation of ground-state electronic structure and energy.Enthalpy of formation, Gibbs free energy, vibrational frequencies.
Ab initio methods (e.g., G3(MP2)//B3LYP)High-accuracy energy calculations for thermodynamic properties.Gas-phase enthalpies of formation, bond dissociation enthalpies nih.gov.
Transition State TheoryIdentification of transition states and calculation of reaction rates.Activation energy, reaction rate constants.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

The elucidation of how this compound and its derivatives bind to protein targets is a critical step in understanding their potential biological activity. Molecular docking simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process.

A study on pyrrole-coupled carbothioamide derivatives demonstrated their potential as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking of these compounds against the MRSA protein 6FTB revealed significant binding interactions. For instance, a derivative, compound 5d, exhibited a strong binding score, which was attributed to the formation of hydrogen bonds and other non-covalent interactions within the active site of the protein biointerfaceresearch.com. The carbothioamide group, with its hydrogen bond donor and acceptor capabilities, often plays a crucial role in anchoring the ligand to the protein.

Similarly, docking studies of other pyrrole derivatives have been used to predict their binding modes in various enzymes. For example, thieno[3,2-b]pyrrole-5-carboxamide derivatives have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy nih.gov. These studies highlight the importance of the pyrrole scaffold and the carboxamide/carbothioamide functionality in establishing key interactions with amino acid residues in the enzyme's active site.

Protein Target Ligand Class Key Interactions Observed in Docking Reference
MRSA protein (6FTB)Pyrrole-coupled carbothioamide derivativesHydrogen bonding, hydrophobic interactions biointerfaceresearch.com
Lysine Specific Demethylase 1 (LSD1)Thieno[3,2-b]pyrrole-5-carboxamide derivativesHydrogen bonds with key active site residues nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH)Pyrrole-based inhibitorsInteractions with the flavin mononucleotide (FMN) cofactor and surrounding residues nih.govnih.govmonash.edu

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Virtual Screening: For this compound systems, virtual screening can be employed to identify novel derivatives with enhanced biological activity. This process typically starts with a large database of compounds that are computationally docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking candidates are selected for further experimental testing. This approach has been successfully used to identify inhibitors for various targets.

Lead Optimization: Once a "hit" compound is identified through virtual screening or high-throughput screening, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. For pyrrole-based compounds, this often involves structure-guided design, where the binding mode of a lead compound is used to inform chemical modifications.

A notable example is the lead optimization of a pyrrole-based series of dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of malaria nih.govnih.govmonash.edu. Starting from an initial hit, medicinal chemists synthesized and tested a series of analogs with modifications to different parts of the pyrrole scaffold. X-ray crystallography of the inhibitors bound to DHODH provided crucial insights into the structure-activity relationships, guiding the design of more potent compounds with improved drug-like properties nih.govnih.govmonash.edu. Computational methods, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can also be used to build models that predict the activity of novel compounds and guide their design nih.gov.

Strategy Description Application to this compound Systems
Structure-Based Virtual Screening Docking large compound libraries against a protein target to identify potential hits.Identifying novel pyrrole-carbothioamide derivatives with potential therapeutic activity.
Pharmacophore Modeling Creating a model of the essential steric and electronic features required for binding to a specific target.Screening for compounds that match the pharmacophore of a known active pyrrole-based inhibitor.
Structure-Guided Lead Optimization Using the 3D structure of a ligand-protein complex to design modifications that enhance binding affinity and other properties.Modifying the substituents on the pyrrole ring or the carbothioamide group to improve interactions with the target protein nih.govnih.govmonash.edu.
3D-QSAR Developing a statistical model that correlates the 3D properties of molecules with their biological activity.Predicting the activity of new derivatives and guiding the design of more potent inhibitors nih.gov.

Intermolecular Forces and Crystal Packing Analysis (Hirshfeld Surfaces)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed analysis of the forces that govern crystal packing.

The analysis involves generating a three-dimensional surface around a molecule, colored according to various properties, such as the normalized contact distance (dnorm). Red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions nih.gov.

Studies on related heterocyclic compounds have demonstrated the utility of Hirshfeld surface analysis in understanding their crystal structures. For example, the analysis of a pyrrolo-thiazine complex revealed significant O...H and H...H contacts, indicating the importance of weak C-H...O hydrogen bonds and van der Waals forces in stabilizing the crystal structure nih.gov. Similarly, the analysis of a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline highlighted the most prominent intermolecular interactions through its two-dimensional fingerprint plot nih.gov.

Type of Intermolecular Interaction Description Expected Contribution in this compound Crystals
N-H...S Hydrogen Bonds A hydrogen bond between the N-H group (donor) and the sulfur atom of the carbothioamide (acceptor).Likely to be a significant and directional interaction, playing a key role in the formation of supramolecular synthons.
N-H...N Hydrogen Bonds A hydrogen bond between the N-H group (donor) and the nitrogen atom of the carbothioamide or pyrrole (acceptor).Could contribute to the formation of dimers or chains in the crystal lattice.
C-H...S/N/π Interactions Weaker hydrogen bonds involving carbon-hydrogen bonds as donors.Expected to contribute to the overall stability of the crystal packing.
H...H Contacts Van der Waals interactions between hydrogen atoms.Typically constitute a large percentage of the Hirshfeld surface area, reflecting the high abundance of hydrogen atoms on the molecular surface nih.govnih.gov.
π-π Stacking Interactions between the aromatic pyrrole rings of adjacent molecules.May be present, depending on the relative orientation of the molecules in the crystal.

Mechanistic Biological Activity and Pharmacological Research Applications

Antiviral Mechanisms of 1H-Pyrrole-3-carbothioamide Derivatives

The primary antiviral focus for this compound derivatives has been on the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). These compounds target the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host genome. plos.orgmdpi.com HIV-1 RT is a multifunctional enzyme possessing both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. plos.orgnih.govresearchgate.net While numerous drugs target the polymerase function, the RNase H active site remains a largely unexploited target, making inhibitors of this function particularly valuable. mdpi.comnih.govmdpi.com

A key strategy in developing novel anti-HIV agents is the dual inhibition of different viral functions, which can be advantageous against drug-resistant variants. oup.com Derivatives of this compound have been synthesized and identified as dual inhibitors of the HIV-1 RT-associated functions: RNA-dependent DNA polymerase (RDDP) and RNase H. oup.comnih.gov

In one study, a library of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives was synthesized and tested. oup.com Among these, the pyrazolecarbothioamide derivative designated as A15 was found to inhibit both RNase H and RDDP activities in the low micromolar range, demonstrating the potential of this scaffold for dual-action inhibition. oup.com The development of such dual inhibitors is a promising approach to simplify therapy, reduce toxic side effects, and combat viral resistance. nih.govresearchgate.net

Inhibitory Activity of Compound A15 Against HIV-1 RT Functions
Target Enzyme FunctionInhibition LevelSignificance
RNase HLow micromolar rangeTargets a less common drug site, potentially overcoming existing resistance.
RDDPLow micromolar rangeInhibits the primary polymerase activity of reverse transcriptase.

The mechanism by which this compound derivatives inhibit RT appears to be complex, potentially involving more than one binding site on the enzyme. The concept of dual-site inhibition is supported by computational and experimental evidence. oup.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric hydrophobic pocket approximately 10 Å from the polymerase active site, inducing conformational changes that inhibit the enzyme's function. nih.gov

For the pyrrole (B145914) derivative A15, docking simulations suggested that it binds to two distinct pockets on the reverse transcriptase enzyme. oup.com This dual-site inhibition hypothesis was further supported by site-directed mutagenesis experiments. Specific amino acid substitutions had different impacts on the compound's inhibitory activity against RNase H versus RDDP. For instance, the V108A substitution significantly enhanced the inhibitory effect of A15 on both RNase H (12.6-fold) and RDDP (4.7-fold). oup.com Conversely, the A502F substitution resulted in a 9.0-fold increase in the IC50 value for RNase H inhibition but did not affect RDDP inhibition. oup.com This differential impact strongly suggests the compound interacts with at least two separate sites on the enzyme, leading to the dual inhibition of its distinct functions. oup.com

A critical aspect of any new anti-HIV drug candidate is its effectiveness against viral strains that have developed resistance to existing therapies. Derivatives of this compound have shown promise in this area. oup.com

The compound A15, a pyrazolecarbothioamide derivative, demonstrated significant inhibitory potency against three different NNRTI-resistant HIV-1 enzymes. oup.com This finding is particularly important as it indicates a mode of action that is distinct from that of conventional NNRTIs. oup.com Its ability to inhibit these resistant strains suggests that it could be a valuable lead compound for developing new dual inhibitors for HIV-1 that are active against drug-resistant viruses. oup.com Similarly, other pyrrole derivatives have been identified that show activity against HIV-1 strains resistant to fusion inhibitors like T20, although these target a different stage of the viral lifecycle (viral entry). nih.gov

Activity of Compound A15 Against NNRTI-Resistant HIV-1 RT
Resistant MutantEffect on A15 Inhibition (IC50)Implication
K103N RTRetained good inhibitionEffective against a common NNRTI resistance mutation.
Y181C RTRetained good inhibitionEffective against another key NNRTI resistance mutation.
V108A RTStrongly reduced IC50 (increased potency)Hypersusceptibility, suggesting a favorable interaction.

Antimicrobial Action of Pyrrole Carbothioamide Scaffolds

Beyond their antiviral properties, pyrrole-based structures, including carbothioamide derivatives, are recognized for their potential as antibacterial agents. biointerfaceresearch.comnih.gov The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial compounds. biointerfaceresearch.comnih.gov Pyrrole coupled carbothioamide derivatives have emerged as a promising new class of antibacterial candidates to address this challenge. biointerfaceresearch.com

A series of newly synthesized pyrrole-coupled carbothioamide derivatives were evaluated for their antibacterial activity against MRSA, a notorious "superbug". biointerfaceresearch.com One particular derivative, compound 5d, exhibited potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 18±0.20 µg/mL. biointerfaceresearch.com This efficacy is comparable to established antibiotics, highlighting the potential of this chemical scaffold in combating resistant bacterial infections. biointerfaceresearch.comnih.gov

Antibacterial Activity of Pyrrole Carbothioamide Derivative 5d Against MRSA
ParameterValueStandard Comparison
MIC (Minimum Inhibitory Concentration)18±0.20 µg/mLStreptomycin (10 µg/mL)
ZOI (Zone of Inhibition)17.10±0.05 mmVancomycin (30 µg/disc)

The antibacterial mechanism of pyrrole carbothioamide derivatives involves multiple targets, leading to effective bacterial killing. Studies on compound 5d have revealed a multifaceted approach to its antimicrobial action against MRSA. biointerfaceresearch.com

The primary mechanism appears to be the disruption of the bacterial cell membrane. biointerfaceresearch.com Evidence for this includes:

Cellular Content Leakage: Treatment with the compound led to the leakage of cellular contents, measured by an increase in optical density at 260 nm in the supernatant of treated bacterial cultures. biointerfaceresearch.com

Potassium Efflux: Damage to the cell membrane was further confirmed by measuring the efflux of potassium ions from the bacterial cells. biointerfaceresearch.com

SEM Imaging: Scanning electron microscopy (SEM) images visually confirmed membrane damage in MRSA cells treated with the compound. biointerfaceresearch.com

In addition to direct membrane damage, compound 5d was also found to inhibit key enzymatic processes. It effectively inactivated MRSA coagulase at a concentration of 25 µg/mL. biointerfaceresearch.com Coagulase is a virulence factor that promotes the conversion of fibrinogen to fibrin, leading to clot formation and helping the bacteria evade the host immune system. By blocking this enzyme, the compound reduces the pathogenicity of the bacteria. biointerfaceresearch.com Furthermore, the compound was shown to inhibit bacterial respiration, further contributing to its bactericidal effect. biointerfaceresearch.com

Antifungal Research Trajectories

Derivatives of this compound are part of a broader class of heterocyclic compounds under investigation for their fungicidal properties. The carbothioamide group is a critical pharmacophore in many of these potential antifungal agents. Research in this area has explored various substituted pyrrole and pyrazole (B372694) carbothioamides, demonstrating their efficacy against a range of pathogenic fungi.

For instance, studies on pyrazolone-carbothioamide derivatives have identified compounds with potent in vitro activity against Candida glabrata and Cryptococcus neoformans. One promising compound, A7, demonstrated picomolar efficacy, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.00012 μg/mL against both fungal species frontiersin.org. The proposed mechanism for this class of compounds involves the disruption of iron homeostasis within the fungal cells, which in turn induces oxidative stress through the accumulation of reactive oxygen species and lipid peroxides frontiersin.org. This mechanism is distinct from that of many existing antifungal drugs, highlighting the potential for these derivatives to combat resistant strains.

Furthermore, research into sulfonamide-containing pyrrole derivatives has yielded compounds with notable antifungal activity when compared to the standard fungicide mycostatin nih.gov. Similarly, other synthetic strategies have produced pyrazole carbothioamides effective against Candida albicans and Candida tropicalis, which are common culprits in oral and systemic infections nih.gov. The table below summarizes the antifungal activity of selected carbothioamide derivatives.

Compound ClassFungal SpeciesReported ActivityReference
Pyrazolone-carbothioamide (e.g., Compound A7)Candida glabrata, Cryptococcus neoformansMIC = 0.00012 μg/mL frontiersin.org
Sulfonamide-containing Pyrrole DerivativesCandida albicansRemarkable activity compared to mycostatin nih.gov
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans, Candida tropicalisComplete elimination of colonies at 1000 ppm nih.gov
5-aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamidesVarious fungiEvaluated for in vitro antifungal susceptibility frontiersin.org

Anticancer Research Strategies Employing Carbothioamide Derivatives

The cytotoxic potential of carbothioamide derivatives, including those with a pyrrole core, has been a significant area of cancer research. These strategies focus on understanding how these molecules induce cancer cell death and interact with key cellular components.

The anticancer activity of pyrrole-containing compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in malignant cells. Several mechanisms have been identified for pyrrole derivatives, including the inhibition of critical protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov. By binding to these receptors, the compounds can block downstream signaling pathways that promote tumor growth.

Studies have shown that certain pyrrole derivatives can trigger apoptosis through both intrinsic and extrinsic signaling pathways, leading to the activation of caspases, which are proteases that execute cell death nih.gov. Furthermore, analysis of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that some compounds could arrest the cell cycle at the S phase, preventing DNA replication and subsequent cell division, ultimately leading to apoptosis researchgate.net. The cytotoxic effects of various carbothioamide and related derivatives against different cancer cell lines are presented below.

Compound Class/DerivativeCancer Cell LineReported Activity (IC50)Reference
Carbothioamide-based Pyrazoline Analog (3a)A549 (Lung)13.49 ± 0.17 μM frontiersin.org
Carbothioamide-based Pyrazoline Analog (3h)A549 (Lung)22.54 ± 0.25 μM frontiersin.org
Carbothioamide-based Pyrazoline Analog (3a)HeLa (Cervical)17.52 ± 0.09 μM frontiersin.org
Carbothioamide-substituted Pyrazole Isosteviol Derivative (12p)Raji (Burkitt's lymphoma)6.51 μM frontiersin.org
2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl)dicarbonyl]dihydrazine carboxamide (2)HeLa (Cervical)GI50 = 15.2 μM
2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl)dicarbonyl]dihydrazine carbothioamide (3)MCF-7 (Breast)GI50 = 18.3 μM

A primary intracellular target for many anticancer drugs is DNA frontiersin.org. Carbothioamide derivatives are no exception, with research indicating that their cytotoxic effects may be attributed to their ability to interact with DNA. These interactions can disrupt DNA's structure and function, leading to damage that malignant tumor cells cannot easily repair, thus inhibiting their rapid proliferation frontiersin.org.

Studies on carbothioamide/carboxamide-based pyrazoline analogs have employed various biophysical techniques—including absorption spectroscopy, fluorescence, circular dichroism, and cyclic voltammetry—to investigate their binding to calf thymus DNA (Ct-DNA). The results suggest a non-covalent binding mode of interaction, where the compounds likely intercalate or bind to the grooves of the DNA helix frontiersin.org. This binding is believed to be a key factor in their anticancer mechanism. Beyond direct DNA interaction, pyrrole-imidazole polyamides, a related class of compounds, have been specifically designed to recognize and alkylate DNA sequences associated with cancer-driving mutations, such as in the KRAS gene, showcasing a targeted approach to disrupting cancer cell biology.

Modulation of Key Biological Receptors and Enzymes

Beyond their cytotoxic and antifungal applications, derivatives based on the pyrrole scaffold are being explored for their ability to modulate the activity of specific enzymes and receptors in the central nervous system, opening avenues for treating neurological and psychiatric disorders.

The serotonin (B10506) 6 receptor (5-HT6R) is a promising target for treating cognitive deficits associated with conditions like Alzheimer's disease. Research has shown that the closely related 2-phenyl-1H-pyrrole-3-carboxamide scaffold can serve as a template for designing potent 5-HT6 receptor inverse agonists frontiersin.orgnih.gov. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response.

Modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide framework resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R-operated Gs signaling pathway frontiersin.orgnih.gov. One specific derivative, compound 27, was identified as a potent inverse agonist at both the Gs and Cdk5 signaling pathways, which are involved in neuronal function frontiersin.orgnih.gov. This compound demonstrated high selectivity, metabolic stability, and the ability to penetrate the brain, ultimately reversing memory deficits in preclinical models frontiersin.orgnih.gov. The development of such compounds highlights the therapeutic potential of pyrrole derivatives in modulating key G-protein-coupled receptors.

Cholinesterase inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has extended to pyrrole derivatives to explore their potential in this area. Studies have identified that certain 1,3-diaryl-pyrrole skeletons show high selectivity as inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) frontiersin.orgnih.govnih.gov. This selectivity is significant because the expression levels of these two enzymes change as Alzheimer's disease progresses nih.govfrontiersin.org.

Several synthesized pyrrole derivatives demonstrated potent and selective inhibition of BChE, with IC50 values comparable to the standard drug, donepezil. For example, compound 3p was identified as a selective BChE inhibitor with an IC50 value of 1.71 ± 0.087 µM frontiersin.orgnih.gov. Kinetic studies combined with molecular docking revealed that this compound acts as a mixed-competitive inhibitor, suggesting it binds to both the free enzyme and the enzyme-substrate complex frontiersin.orgnih.govnih.gov. These findings establish the 1,3-diaryl-pyrrole skeleton as a promising lead structure for developing new, selective BChE inhibitors frontiersin.orgnih.gov.

General Pharmacological Potential and Target Identification

The pharmacological landscape of pyrrole-containing compounds is vast, with derivatives exhibiting a wide array of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netacgpubs.org The carbothioamide moiety, when coupled with the pyrrole nucleus, appears to be a significant contributor to the biological efficacy of these molecules, particularly in the realm of antimicrobial agents.

Antibacterial Activity:

A notable area of investigation for pyrrole-carbothioamide derivatives is their potential as antibacterial agents, especially against multidrug-resistant pathogens. Research into a series of pyrrole-coupled carbothioamide derivatives has demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. biointerfaceresearch.com

One particular derivative, (Z)-4-(2-(((1H-pyrrol-2-yl)methylene)amino)ethyl)-N-(4-hydroxyphenyl)piperazine-1-carbothioamide, has shown promising antibacterial efficacy. nih.gov The mechanism of action for these derivatives is believed to be multifaceted, involving the disruption of the bacterial cell membrane, leading to cellular content leakage and the inhibition of bacterial respiration. biointerfaceresearch.com Furthermore, in-silico molecular docking studies have suggested that these compounds may bind to and inhibit key bacterial proteins. biointerfaceresearch.com

Table 1: Antibacterial Activity of a Pyrrole-Coupled Carbothioamide Derivative against MRSA
CompoundTarget OrganismActivity MetricResultComparatorComparator Result
(Z)-4-(2-(((1H-pyrrol-2-yl)methylene)amino)ethyl)-N-(4-hydroxyphenyl)piperazine-1-carbothioamideMRSAMinimum Inhibitory Concentration (MIC)18 ± 0.20 µg/mLStreptomycin10 µg/mL
(Z)-4-(2-(((1H-pyrrol-2-yl)methylene)amino)ethyl)-N-(4-hydroxyphenyl)piperazine-1-carbothioamideMRSAZone of Inhibition (ZOI)17.10 ± 0.05 mmVancomycin30 µg/disc
Data derived from a study on pyrrole-coupled carbothioamide derivatives. biointerfaceresearch.com

Anticancer Potential:

The pyrrole scaffold is a recurring motif in anticancer drug discovery. researchgate.netnih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanisms underlying their anticancer activity often involve the induction of apoptosis and cell cycle arrest. nih.gov For instance, certain 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives have demonstrated potent anticancer activity. researchgate.net While not carbothioamides, these findings highlight the potential of the substituted pyrrole core in developing novel oncology therapeutics.

Enzyme Inhibition:

Pyrrole derivatives have been identified as inhibitors of various enzymes, indicating their potential to modulate specific biological pathways. nih.gov For example, some pyrrole derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov Other studies have explored pyrrole-based compounds as inhibitors of butyrylcholinesterase (BChE), which could be relevant for the treatment of neurodegenerative diseases. frontiersin.org The ability of the pyrrole scaffold to be functionalized allows for the design of specific inhibitors that can target the active sites of these enzymes.

Table 2: Investigated Pharmacological Activities of Structurally Related Pyrrole Derivatives
Compound ClassPharmacological ActivityPotential Therapeutic Area
Pyrrole-coupled carbothioamidesAntibacterial (MRSA)Infectious Diseases
3-(Substituted aroyl)-1H-pyrrolesAnticancerOncology
(1H)-PyrrolesHistone Deacetylase (HDAC) InhibitionOncology
1,3-Diaryl-pyrrolesButyrylcholinesterase (BChE) InhibitionNeurodegenerative Diseases

Target Identification:

The identification of specific molecular targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs. For many pyrrole derivatives, the precise protein targets are still under investigation. However, for some classes of these compounds, potential targets have been proposed based on experimental evidence and computational modeling. For antibacterial pyrrole-carbothioamides, bacterial proteins involved in cell wall synthesis or essential metabolic pathways are likely candidates. biointerfaceresearch.com In the context of anticancer activity, proteins involved in cell cycle regulation and apoptosis are probable targets. frontiersin.org

The diverse biological activities of pyrrole-based compounds underscore the therapeutic potential of this heterocyclic scaffold. While direct data on this compound is limited, the research on structurally similar compounds provides a strong rationale for its further investigation as a pharmacologically active agent. Future studies focusing on the synthesis and biological evaluation of this compound and its close analogs are warranted to fully elucidate their mechanistic pathways and identify specific molecular targets, which could pave the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrrole-3-carbothioamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with thiocarbamoyl precursors. For example, a 79.8% yield was achieved using a refluxed ethanolic solution with acetic acid as a catalyst, followed by recrystallization from ethanol . Optimization requires adjusting temperature (e.g., 80–100°C), solvent polarity (DMSO or ethanol), and stoichiometric ratios of reactants. Monitoring via TLC and spectroscopic validation (IR, NMR) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 1092 cm⁻¹, NH/OH stretches at 3200–3400 cm⁻¹) .
  • NMR : 1H^1\text{H}-NMR confirms substituent positions (e.g., δ 6.80–6.88 ppm for pyrrole protons) . 13C^{13}\text{C}-NMR verifies carbonyl and thiocarbonyl groups (δ 165–180 ppm).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/cP2_1/c space group, β = 112.94°) .

Q. How is the biological activity of this compound derivatives assessed against viral targets?

  • Methodological Answer : Activity is evaluated using enzyme inhibition assays (e.g., RNase H/RDDP inhibition via fluorescence-based kits) and cell-based antiviral screens (e.g., HIV-1 IIIB strain in MT-2 cells). IC50_{50} values are calculated using dose-response curves, with validation via orthogonal assays (e.g., Invitrogen EnzCheck RT Assay) to confirm target specificity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART CCD area detector) with SHELX software refines hydrogen-bonding networks and torsional angles. For example, C–H⋯O interactions in 1-benzyl-4-formyl derivatives stabilize crystal packing . Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and SHELXL refinement (R-factor < 0.05) ensures accuracy .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Contradictions arise from assay variability (e.g., enzymatic vs. cellular assays). Mitigation includes:

  • Orthogonal Validation : Confirm RNase H inhibition via both fluorescence resonance energy transfer (FRET) and gel electrophoresis .
  • Computational Docking : Use AutoDock Vina to predict binding modes to HIV-1 RT, correlating with experimental IC50_{50} values .
  • Meta-Analysis : Compare data across derivatives with standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) .

Q. What methodological approaches validate dual inhibition mechanisms of this compound derivatives against HIV-1 reverse transcriptase (RT)?

  • Methodological Answer :

  • Enzyme Kinetics : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Time-Resolved Assays : Monitor RNase H and RDDP activities simultaneously using fluorogenic substrates (e.g., 6-FAM/dabcyl-labeled DNA/RNA hybrids) .
  • Mutagenesis Studies : Introduce RT mutations (e.g., Y181C) to identify resistance profiles and binding site interactions .

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